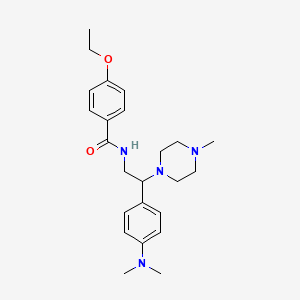

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide" is a structurally complex molecule that is likely to be of interest in pharmacological studies due to the presence of a benzamide moiety, which is a common feature in many bioactive compounds. The molecule contains several functional groups, including an ethoxy group, a dimethylamino group, and a 4-methylpiperazine, which could contribute to its binding affinity and selectivity towards biological targets such as receptors.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, a series of benzamide derivatives with a piperazine ring have been synthesized and tested for their binding affinity at dopamine receptors . Another study reported the synthesis of benzamide derivatives derived from metoclopramide, which exhibited gastrointestinal prokinetic and antiemetic activities . These studies suggest that the synthesis of such compounds typically involves the formation of an amide bond between an appropriate benzoyl chloride or benzoic acid and an amine-containing compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their binding affinity and selectivity. For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring have been shown to affect the affinity for dopamine D4 receptors . The conformational flexibility or rigidity introduced by different linkers can also impact the binding profile of these molecules at various receptors .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring and the nature of the amine moiety. For instance, the presence of a dimethylamino group can affect the electron density on the benzamide ring, potentially altering its reactivity in further chemical transformations. The synthesis of radiolabeled benzamide derivatives has been reported, which involves the introduction of a radioactive carbon isotope into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The solubility, lipophilicity, and stability of these compounds can determine their suitability as drug candidates. For example, the presence of an ethoxy group could affect the compound's solubility in organic solvents, while the dimethylamino and piperazine groups could influence its basicity and overall stability. The crystal structure and barrier to rotation around certain bonds in related compounds have been studied using X-ray crystallography and dynamic NMR spectroscopy, providing insights into their conformational preferences .

科学的研究の応用

Synthesis and Biological Evaluation

A study on thiazolidinone derivatives, including those related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide, has been conducted to evaluate their antimicrobial activity against several bacterial and fungal strains. The synthesis involved a condensation reaction to obtain Schiff base derivatives, leading to the formation of thiazolidinones. These compounds showed significant activity against both bacteria and fungi, suggesting their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).

Gastrointestinal Prokinetic Activity

In another research, novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized and examined for their pharmacological activities. Among these derivatives, one exhibited balanced gastrointestinal prokinetic and antiemetic activities, marking it as a new type of gastrointestinal prokinetic agent. This highlights the compound's potential in addressing gastrointestinal motility disorders (Sakaguchi et al., 1992).

Antidepressant and Anxiolytic Effects

A study on phenylpiperazine derivatives, structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide, demonstrated antidepressant-like and anxiolytic-like effects in animal models. These compounds showed high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, and were full 5-HT1A and 5-HT7 receptor antagonists. The findings suggest their potential use in treating depression and anxiety disorders (Pytka et al., 2015).

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O2/c1-5-30-22-12-8-20(9-13-22)24(29)25-18-23(28-16-14-27(4)15-17-28)19-6-10-21(11-7-19)26(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGGKSYBCPXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)

![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)